(1R)-1-(4-chlorophenyl)-1,2-ethanediol is an organic compound characterized by its molecular formula and a molecular weight of approximately 172.609 g/mol. This compound features a chlorophenyl group attached to a diol structure, specifically at the first carbon of the ethanediol chain. It exists as a white to off-white crystalline solid with a melting point of 83-84 °C and a boiling point of approximately 332.6 °C at 760 mmHg . The compound is classified under the CAS number 152142-03-5 and is known for its potential applications in pharmaceuticals and chemical synthesis.
There is currently no scientific research available on the mechanism of action of (1R)-1-(4-chlorophenyl)-1,2-ethanediol in biological systems.
The synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol can be achieved through several methods:
Industrial methods may optimize these steps for efficiency and yield, often employing continuous flow processes and specialized catalysts.
(1R)-1-(4-chlorophenyl)-1,2-ethanediol has potential applications in various fields:
Interaction studies are crucial for understanding how (1R)-1-(4-chlorophenyl)-1,2-ethanediol interacts with biological systems. Research indicates that compounds with similar structures may bind to enzymes or receptors, influencing metabolic pathways or cellular functions. Investigating these interactions through techniques such as molecular docking or enzyme inhibition assays could provide insights into its pharmacological potential .
Several compounds share structural similarities with (1R)-1-(4-chlorophenyl)-1,2-ethanediol:
Compound Name | Structure | Unique Features |
---|---|---|
(1R)-1-(2-chlorophenyl)ethane-1,2-diol | Similar diol structure but with a different chlorophenyl substitution | Different biological activity due to stereochemistry |
4-Chlorobenzyl alcohol | A derivative without the second hydroxyl group | Simplified structure with potential different reactivity |
(R)-(+)-1-(4-chlorophenyl)ethane-1,2-diol | Stereoisomer with similar properties | Variations in biological activity based on stereochemistry |
The uniqueness of (1R)-1-(4-chlorophenyl)-1,2-ethanediol lies in its specific stereochemistry and functional groups that influence its reactivity and interactions compared to these similar compounds .